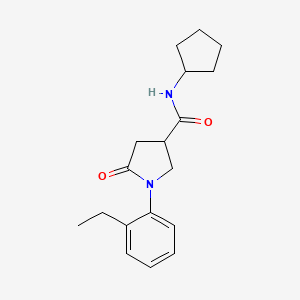![molecular formula C16H21ClN2O3 B4723155 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as clopidol, is a chemical compound that has been widely used in scientific research applications. Clopidol belongs to the family of imidazolidines and has been used as an anticoccidial agent in poultry farming for many years. In
Mécanisme D'action
Clopidol exerts its anticoccidial activity by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the coccidia parasite. DHFR is involved in the synthesis of tetrahydrofolate, which is required for DNA synthesis and cell division. By inhibiting DHFR, 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione disrupts the parasite's ability to replicate and causes its death.
Biochemical and Physiological Effects:
Clopidol has been shown to have a low toxicity profile and is well-tolerated in animals. It has been reported to have no significant effects on the growth performance, feed intake, or carcass quality of chickens. Clopidol has also been shown to have antioxidant properties and to reduce oxidative stress in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol is a widely used anticoccidial agent in poultry farming and has been extensively studied in scientific research. It is relatively inexpensive and has a low toxicity profile, making it a suitable candidate for use in lab experiments. However, its use is limited to the treatment of coccidiosis and may not be effective against other types of parasites.
Orientations Futures
There are several areas of future research that could be explored with 3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One potential area is the development of new anticoccidial agents based on the structure of this compound. Another area is the investigation of this compound's potential as an antitumor agent in humans. Additionally, the mechanism of action of this compound could be further elucidated to better understand its effects on parasites and cancer cells.
Applications De Recherche Scientifique
Clopidol has been extensively used in scientific research as an anticoccidial agent in poultry farming. It has also been investigated for its potential use as an antitumor agent, anti-inflammatory agent, and antifungal agent. Clopidol has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-9-13(11(2)8-12(10)17)22-7-5-6-19-14(20)16(3,4)18-15(19)21/h8-9H,5-7H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZCSTCPODHYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)OCCCN2C(=O)C(NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![butyl 4-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4723081.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)

![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
